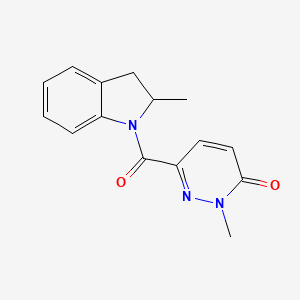

![molecular formula C22H27N3O3S B2487214 (Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-68-8](/img/structure/B2487214.png)

(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

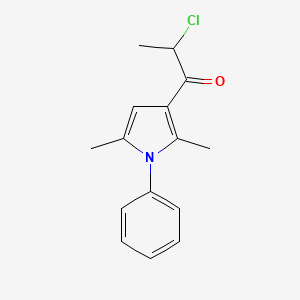

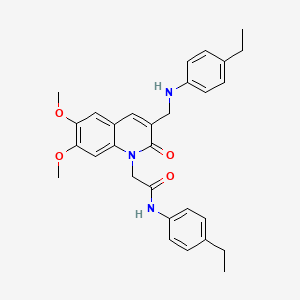

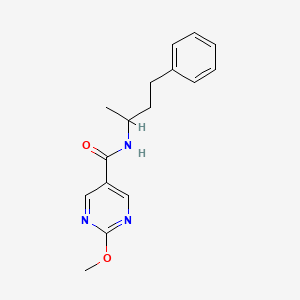

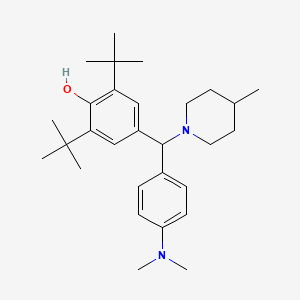

Benzothiazole and its derivatives are a prominent class of compounds in medicinal chemistry due to their diverse pharmacological properties. While specific information on "(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" is scarce, related research provides insights into the potential chemical behavior and applications of similar compounds.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and condensation processes with appropriate precursors. For instance, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a related scaffold, has been explored, indicating a potential pathway for synthesizing complex benzothiazole derivatives through base-catalyzed cyclization (Pancholia et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of benzothiazole derivatives, including X-ray diffraction and NMR techniques, reveals the conformational preferences and electronic distribution that govern their reactivity and interactions. The crystal structure of similar compounds, like N-(thiazol-2-yl)benzamide derivatives, can offer insights into the molecular conformation, intermolecular interactions, and potential reactive sites relevant to our target compound (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Benzothiazole derivatives engage in various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by their electronic structure. The reactivity can be further understood by examining the synthesis routes and chemical transformations of structurally similar compounds, such as the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides (Saeed, 2009).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Studies on related compounds, like the synthesis and characterization of benzothiazole sulfonamides, provide valuable data on their physical characteristics and stability under different conditions (Distinto et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photophysical properties of benzothiazole derivatives, are determined by their molecular structure. Research on compounds like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate offers a glimpse into the chemical behavior and reactivity patterns that might be expected from "(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" (Kranjc et al., 2011).

Wissenschaftliche Forschungsanwendungen

Photophysical Studies and Material Applications

- Research on novel blue-emitting fluorophores, such as derivatives of benzimidazol and benzothiazol, highlights the synthesis and study of compounds with potential applications in fluorescence and materials science. These compounds exhibit strong absorption and emission in blue and green regions, suggesting their utility in optoelectronic devices and as fluorescent markers (Padalkar et al., 2015).

- A study on the synthesis and characterization of azo dyes and their complexes with Ni, Cu, and Zn revealed potential applications in digital versatile disc-recordable (DVD-R) fabrication. Among these, the Zn-complexed variant showed the best optical properties for DVD-R materials, indicating the significance of such compounds in storage media technology (Park et al., 2001).

Synthetic Chemistry and Drug Design

- The versatile synthesis of azulenothiazole derivatives demonstrates the chemical reactivity and potential applications of benzothiazol compounds in medicinal chemistry and drug design. These derivatives can serve as precursors or active moieties in the development of new therapeutic agents (Huang & Lin, 1996).

- Research into the synthesis of novel benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride has yielded compounds with notable antibacterial activity. These findings underscore the potential of such derivatives in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Padalkar et al., 2014).

Photodynamic Therapy and Fluorescent Sensors

- Benzimidazole and benzothiazole conjugates have been investigated as fluorescent sensors for metal ions, demonstrating their ability to detect analytes with high sensitivity and selectivity. Such compounds are useful in environmental monitoring, biochemical assays, and medical diagnostics (Suman et al., 2019).

- Novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, suggesting their application in photodynamic therapy for cancer treatment. These compounds exhibit promising characteristics as photosensitizers, offering a new approach to cancer therapy by harnessing light-induced cytotoxic effects (Pişkin et al., 2020).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Without specific toxicity data, it’s hard to comment on the potential hazards of this compound.

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. It could be interesting to explore its potential applications in medicine, given the known biological activities of benzothiazoles.

Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a detailed and accurate analysis, specific experimental data and literature references are needed.

Eigenschaften

IUPAC Name |

4-(diethylamino)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-5-24(6-2)17-9-7-16(8-10-17)21(26)23-22-25(13-14-27-3)19-12-11-18(28-4)15-20(19)29-22/h7-12,15H,5-6,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILYWPYZFVWUTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)

![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)

![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)

![(E)-N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487148.png)

![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)